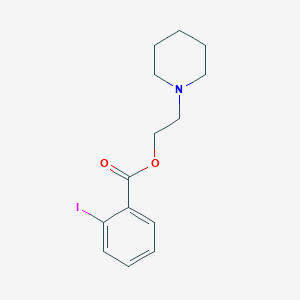
1-Methyl-3-piperidinyl 4-tert-butylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-piperidinyl 4-tert-butylbenzoate, also known as Tipepidine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been shown to have a wide range of pharmacological effects.
科学研究应用
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antitussive effects. 1-Methyl-3-piperidinyl 4-tert-butylbenzoate has also been investigated for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. 1-Methyl-3-piperidinyl 4-tert-butylbenzoate has also been shown to have an affinity for sigma-1 receptors, which are involved in a variety of physiological processes including pain perception, stress response, and learning and memory.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-Methyl-3-piperidinyl 4-tert-butylbenzoate has also been shown to have antitussive effects by reducing cough reflex sensitivity. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has several advantages for use in lab experiments. It has a relatively low toxicity and is well-tolerated in animals. It is also relatively easy to synthesize and can be obtained in high purity. However, 1-Methyl-3-piperidinyl 4-tert-butylbenzoate has some limitations as well. It has a relatively short half-life and may require frequent dosing in some experiments. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-Methyl-3-piperidinyl 4-tert-butylbenzoate. One area of interest is its potential use in the treatment of addiction and withdrawal symptoms. 1-Methyl-3-piperidinyl 4-tert-butylbenzoate has been shown to have an affinity for sigma-1 receptors, which are involved in the development of addiction and withdrawal symptoms. Additionally, its neuroprotective effects may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate.
In conclusion, 1-Methyl-3-piperidinyl 4-tert-butylbenzoate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a wide range of pharmacological effects and has been investigated for its use in the treatment of addiction, withdrawal symptoms, and neurodegenerative diseases. While its exact mechanism of action is not fully understood, it has been shown to modulate the activity of various neurotransmitters and has an affinity for sigma-1 receptors. While it has several advantages for use in lab experiments, its limitations include a relatively short half-life and an incomplete understanding of its mechanism of action. Further research is needed to fully understand the potential therapeutic applications of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate.
合成方法
The synthesis of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 1-Methyl-3-piperidinyl 4-tert-butylbenzoate. The yield of the reaction is typically around 60-70%.
属性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-9-7-13(8-10-14)16(19)20-15-6-5-11-18(4)12-15/h7-10,15H,5-6,11-12H2,1-4H3 |
InChI 键 |
HODHHLNKRDRPNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)






![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)